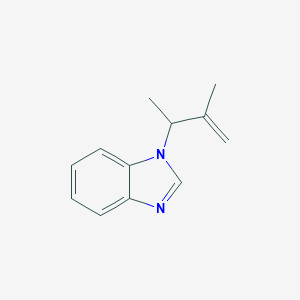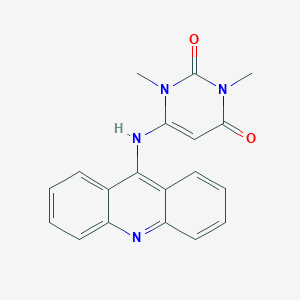
Pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-6-(9-acridinylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-6-(9-acridinylamino)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Acridine Orange and is known for its unique fluorescent properties, which make it an essential tool in biological and medical research.
Mecanismo De Acción
The mechanism of action of Acridine Orange is based on its ability to intercalate into DNA and RNA molecules, leading to changes in their structure and function. This compound can also bind to phospholipids in cell membranes, causing changes in their permeability and fluidity. These effects can lead to alterations in cellular processes, such as DNA replication, transcription, and translation.
Biochemical and Physiological Effects:
Acridine Orange has been shown to have a wide range of biochemical and physiological effects on cells and tissues. It can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes and proteins. This compound has also been shown to have antimicrobial properties and can inhibit the growth of bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acridine Orange has several advantages for use in lab experiments. It is relatively inexpensive, easy to use, and has a high sensitivity and specificity for nucleic acids. However, this compound has some limitations, including potential toxicity and mutagenicity. It is also sensitive to pH and temperature changes, which can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for research involving Acridine Orange. One area of interest is the development of new derivatives with improved properties, such as increased sensitivity and specificity for specific nucleic acid sequences. Another area of interest is the use of Acridine Orange in combination with other imaging techniques, such as confocal microscopy and super-resolution microscopy, to improve the resolution and accuracy of cellular imaging. Additionally, there is potential for the use of Acridine Orange in diagnostic and therapeutic applications, such as in the detection and treatment of cancer and other diseases.
In conclusion, Acridine Orange is a versatile and valuable tool in scientific research, with a wide range of applications in various fields. Its unique fluorescent properties and ability to bind to nucleic acids make it an essential tool for studying cellular structures and functions. While there are some limitations to its use, the potential for future research and development of new derivatives and applications is promising.
Métodos De Síntesis
Acridine Orange is synthesized by condensation of 9-aminoacridine with ethyl cyanoacetate, followed by cyclization with urea in the presence of sulfuric acid. This process results in the formation of a yellow-orange powder that is soluble in water, ethanol, and other polar solvents.
Aplicaciones Científicas De Investigación
Acridine Orange is widely used in scientific research due to its unique fluorescent properties. This compound can bind to nucleic acids, such as DNA and RNA, and fluoresce under UV light, making it an essential tool for studying cellular structures and functions. It is commonly used in microscopy, flow cytometry, and other imaging techniques to visualize and analyze cells and tissues.
Propiedades
IUPAC Name |
6-(acridin-9-ylamino)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-22-16(11-17(24)23(2)19(22)25)21-18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h3-11H,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAFGAVGEXBQJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-2,4(1H,3H)-dione, 1,3-dimethyl-6-(9-acridinylamino)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

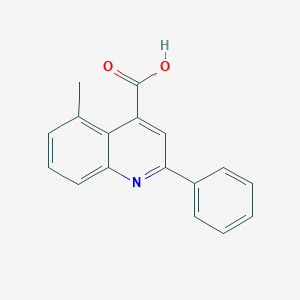
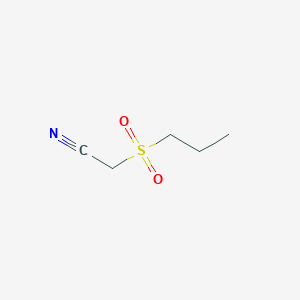

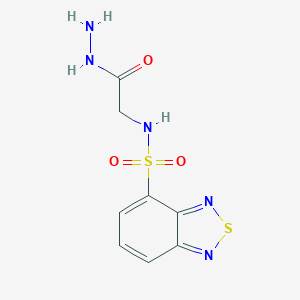
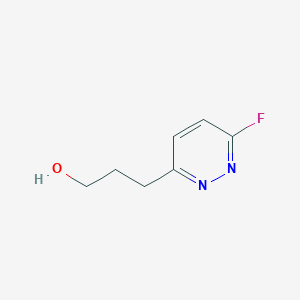

![N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B71122.png)

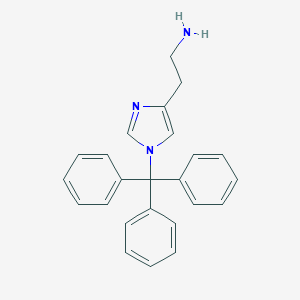
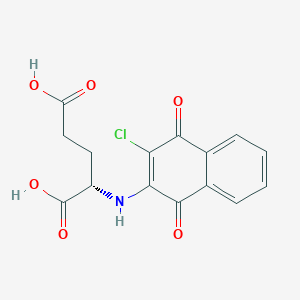

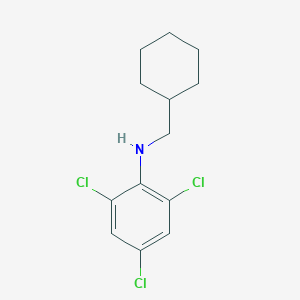
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
